molecular formula C23H24N6O B10938944 6-cyclopropyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10938944
M. Wt: 400.5 g/mol
InChI Key: NJKBFEFBQLOPMW-UHFFFAOYSA-N
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Description

6-CYCLOPROPYL-N~4~-[(1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications. The structure of this compound includes a cyclopropyl group, a phenyl group, and a pyrazole ring, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CYCLOPROPYL-N~4~-[(1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, to form the pyrazole ring . The reaction conditions often require the use of specific solvents, temperatures, and catalysts to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure the efficiency and scalability of the production process. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-CYCLOPROPYL-N~4~-[(1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-CYCLOPROPYL-N~4~-[(1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-CYCLOPROPYL-N~4~-[(1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets within the cell. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific biological context and the disease being targeted.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-CYCLOPROPYL-N~4~-[(1-PHENYL-1H-PYRAZOL-4-YL)METHYL]-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential therapeutic applications. Its structural complexity and the presence of multiple reactive sites make it a versatile compound for various chemical and biological studies.

Properties

Molecular Formula

C23H24N6O

Molecular Weight

400.5 g/mol

IUPAC Name

6-cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]-1-propylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H24N6O/c1-2-10-28-22-20(14-26-28)19(11-21(27-22)17-8-9-17)23(30)24-12-16-13-25-29(15-16)18-6-4-3-5-7-18/h3-7,11,13-15,17H,2,8-10,12H2,1H3,(H,24,30)

InChI Key

NJKBFEFBQLOPMW-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)NCC4=CN(N=C4)C5=CC=CC=C5

Origin of Product

United States

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